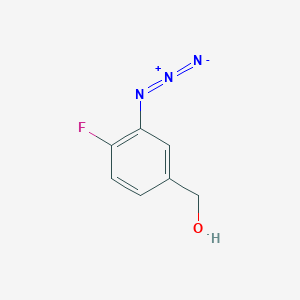

(3-叠氮-4-氟苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “(3-Azido-4-fluorophenyl)methanol” were not found, organic azides, in general, have been synthesized using various methods . For instance, the Staudinger reduction of aryl azides by applying phosphines is commonly used to prepare anilines, where the aryl azide serves as a stable precursor for amines .Molecular Structure Analysis

The molecular structure of “(3-Azido-4-fluorophenyl)methanol” consists of a phenyl ring with fluorine and azido substituents, and a methanol group. The molecular weight is 167.143.Chemical Reactions Analysis

Organic azides, such as “(3-Azido-4-fluorophenyl)methanol”, are known for their versatile chemistry. They can undergo functional group transformations such as 1,3-dipolar cycloaddition, Staudinger ligation, or C–H bond amination . The azido group readily undergoes functional group transformations .科学研究应用

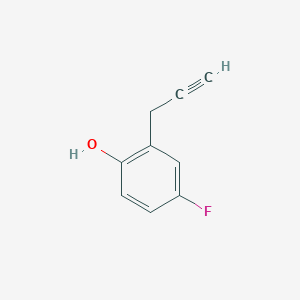

Click Chemistry and 1,2,3-Triazole Synthesis

The azide group in “(3-Azido-4-fluorophenyl)methanol” participates in the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction yields 1,2,3-triazoles, which are versatile building blocks in medicinal chemistry, materials science, and bioconjugation .

Nitrene-Based Polymer Crosslinking

Upon thermal activation or photolysis, organic azides release nitrogen, producing highly reactive nitrenes. These nitrenes efficiently crosslink polymers, altering their physical properties. Applications include enhancing membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials

Organic azides, due to their nitrogen release during scission reactions, serve as highly energetic materials. Researchers explore their use in propellants, explosives, and pyrotechnics .

Synthesis of Heterocycles

Organic azides have been instrumental in synthesizing heterocycles. For instance, they contribute to the formation of pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines .

Thermoset Polymers

Multivalent organic azides find applications in thermoset polymers. By crosslinking polymer chains, they enhance material strength, chemical resistance, and thermal stability .

Medicinal Chemistry

While specific studies on “(3-Azido-4-fluorophenyl)methanol” are limited, its azide functionality could be explored for targeted drug delivery, bioconjugation, or as a precursor for bioactive compounds .

未来方向

作用机制

Target of Action

Azido groups are often used in photoaffinity labeling, a technique used to identify the target of bioactive compounds . The azido group can form a covalent bond with the target molecule when exposed to UV light, allowing the target to be identified.

Mode of Action

Azido groups are often used in the synthesis of nucleoside analogs, such as azt, which inhibit viral replication by acting as chain terminators during dna synthesis .

属性

IUPAC Name |

(3-azido-4-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-6-2-1-5(4-12)3-7(6)10-11-9/h1-3,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVCSOYVGRQLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Azido-4-fluorophenyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)

![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)

![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)

![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)

![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

![2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2468298.png)

![N-(4-fluorobenzyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}ethanediamide](/img/structure/B2468299.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)